Altanserin hydrochloride
Overview
Description
This compound is primarily used in neuroimaging studies, particularly in positron emission tomography (PET) scans, to visualize and quantify serotonin 2A receptors in the brain . The chemical formula of altanserin hydrochloride is C22H22FN3O2S · HCl · xH2O, and its molecular weight is 447.95 g/mol (anhydrous basis) .
Mechanism of Action
Target of Action
Altanserin hydrochloride is a potent and selective antagonist for the 5-HT 2A receptor . The 5-HT 2A receptor, also known as the 5-Hydroxytryptamine 2A receptor, is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is centrally active following systemic administration .
Mode of Action
This compound interacts with its target, the 5-HT 2A receptor, by binding to it . As an antagonist, it blocks the action of serotonin on the 5-HT 2A receptor, thereby inhibiting the receptor’s function .
Biochemical Pathways
The 5-HT 2A receptor is part of the serotonin system, which plays a crucial role in regulating mood, cognition, and other central nervous system functions . By blocking the 5-HT 2A receptor, this compound can influence these serotonin-mediated processes .
Pharmacokinetics
It is known to be centrally active following systemic administration , suggesting that it can cross the blood-brain barrier and reach its target receptors in the brain.
Result of Action
The primary result of this compound’s action is the inhibition of the 5-HT 2A receptor . This can affect various serotonin-mediated processes in the brain, potentially influencing mood, cognition, and other central nervous system functions .
Biochemical Analysis
Biochemical Properties
Altanserin hydrochloride interacts primarily with the 5-HT 2A receptor, a subtype of the serotonin receptor . This interaction is characterized by the compound’s ability to bind to the receptor, thereby inhibiting the actions of serotonin . The binding affinity of this compound for the 5-HT 2A receptor is significantly higher than for other serotonin receptor subtypes .
Cellular Effects
This compound’s primary effect on cells is its influence on serotonin signaling. By acting as an antagonist at the 5-HT 2A receptor, this compound can modulate the cellular effects of serotonin, a neurotransmitter that plays a key role in various cellular processes including mood regulation, appetite, and sleep .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT 2A receptor, thereby inhibiting the actions of serotonin . This binding interaction can influence various downstream effects, potentially leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
It has been used in the study of rats
Metabolic Pathways
Given its role as a 5-HT 2A receptor antagonist, it is likely that this compound is involved in pathways related to serotonin signaling .
Subcellular Localization
Given its role as a 5-HT 2A receptor antagonist, it is likely that this compound localizes to areas of the cell where these receptors are present .
Preparation Methods
The synthesis of altanserin hydrochloride involves several steps, starting with the preparation of the core quinazolinone structure. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of 2-thioxo-4(1H)-quinazolinone.
Introduction of the Piperidine Moiety:
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Altanserin hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring and the quinazolinone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Altanserin hydrochloride has several scientific research applications:
Neuroimaging: It is widely used as a radioligand in PET scans to study the distribution and density of serotonin 2A receptors in the brain.
Pharmacological Studies: Researchers use this compound to investigate the role of serotonin 2A receptors in various neurological and psychiatric disorders.
Drug Development: It serves as a reference compound in the development of new drugs targeting serotonin 2A receptors.
Comparison with Similar Compounds
Altanserin hydrochloride is compared with other serotonin 2A receptor antagonists, such as:
Ketanserin: Another serotonin 2A receptor antagonist used in neuroimaging and pharmacological studies.
Volinanserin (MDL-100,907): A radioligand used in PET imaging with similar binding properties to altanserin.
Setoperone: Another compound used in PET imaging of serotonin 2A receptors.
This compound is unique due to its high selectivity and binding affinity for serotonin 2A receptors, making it a valuable tool in neuroimaging studies .
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;/h1-8,16H,9-14H2,(H,24,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPLMAMMZZOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042592 | |
Record name | Altanserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135280-78-2 | |
Record name | Altanserin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135280782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altanserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALTANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL9717F5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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